molecular formula C19H19ClN2O2 B5396544 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B5396544
M. Wt: 342.8 g/mol
InChI Key: QHVQKCTUKJKOFI-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a chloro group, a methoxy group, and an indole moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-14(15-5-3-4-6-17(15)22-12)9-10-21-19(23)16-11-13(20)7-8-18(16)24-2/h3-8,11,22H,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVQKCTUKJKOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves several steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives, such as:

The uniqueness of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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